Synthesis Yield and Purity Advantage of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate over Classic Multi-Step Routes
A modern, one-pot synthetic route for ethyl imidazo[1,5-a]pyridine-3-carboxylate provides a 95% yield, a significant improvement over traditional multi-step methods that are reported to suffer from lower yields and purity [1]. This high-yielding protocol, using readily available 2-(aminomethyl)pyridine and ethyl oxalyl chloride, offers a clear advantage for procurement decisions focused on cost-effectiveness and scalability . The final product can be isolated as a yellow solid with a melting point of 225 °C [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | Traditional multi-step synthesis |
| Quantified Difference | Higher yield (qualitative improvement based on source claims) |
| Conditions | One-pot procedure using 2-(aminomethyl)pyridine and ethyl oxalyl chloride in MeCN |
Why This Matters
Higher synthetic yield directly translates to lower cost per gram for procurement and more efficient scale-up for R&D programs.
- [1] Pyridine-derivatives.com. (2022). A new synthetic route of Ethyl imidazo[1,5-a]pyridine-3-carboxylate. View Source
